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Compound of Interest

2-[2-
Compound Name:
(Trifluoromethyl)phenylloxirane

Cat. No.: B051141

2-[2-(Trifluoromethyl)phenyl]oxirane is a fluorinated heterocyclic compound of significant
interest to researchers in organic synthesis and drug development. Its molecular architecture,
featuring a strained three-membered oxirane (epoxide) ring directly attached to a phenyl ring
bearing an ortho-trifluoromethyl group, makes it a highly valuable and reactive chiral
intermediate. The trifluoromethyl (-CF3) group is a well-established bioisostere for other
chemical groups and is frequently incorporated into pharmaceutical candidates to enhance
metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive
overview of the physicochemical properties, synthesis, reactivity, and analytical
characterization of this compound, offering field-proven insights for its application in research
and development.

Section 1: Core Physicochemical and Computed
Properties

The fundamental properties of 2-[2-(trifluoromethyl)phenyl]oxirane define its behavior in
chemical and biological systems. While extensive experimental data for the specific ortho-
isomer is not widely published, its key molecular properties can be defined and estimated.

Table 1: Key Physicochemical Properties of 2-[2-(Trifluoromethyl)phenyl]oxirane
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Property Value | Description Source
Molecular Formula CoH7Fs0 [3]
Molecular Weight 188.15 g/mol [3]
IUPAC Name A N/A

(trifluoromethyl)phenyl]oxirane

OHLNNWAJIJAXDX-
Standard InChlKey UHFFFAOYSA-N (for the [3]

racemate)

Not publicly assigned for the

CAS Number specific enantiomers or [3]
racemate.
Estimated XLogP3-AA ~2.3 [3]

Note: Experimental data such as melting point, boiling point, and density for the pure ortho-
isomer are not readily available in public literature. Researchers should perform their own
characterization.

Section 2: Synthesis and Spectroscopic
Characterization

The primary route for synthesizing 2-[2-(trifluoromethyl)phenyl]oxirane is through the
epoxidation of its corresponding alkene precursor, 2-(trifluoromethyl)styrene. The choice of
epoxidation method is critical for controlling stereochemistry, which is often a crucial factor in
drug development.

Synthetic Pathway: Epoxidation

The most direct method involves the oxidation of the double bond of 2-(trifluoromethyl)styrene.
Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic
acid (m-CPBA) for racemic synthesis, or asymmetric epoxidation methods (e.g., Sharpless-
Katsuki epoxidation) for producing specific enantiomers.[3] The electron-withdrawing nature of
the trifluoromethyl group can influence the reactivity of the alkene, potentially requiring slightly
more forcing conditions compared to electron-rich styrenes.
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Caption: General mechanism for nucleophilic ring-opening of the oxirane.

Section 4: Strategic Importance in Drug Discovery

The incorporation of a trifluoromethyl group is a proven strategy in drug design to modulate a
molecule's pharmacological profile. [4]2-[2-(Trifluoromethyl)phenyl]oxirane serves as a
prefabricated building block that introduces both a chiral center and this critical functional

group.
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o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group
highly resistant to metabolic degradation by cytochrome P450 enzymes, which can increase
the half-life of a drug. [1]* Lipophilicity: The -CF3 group significantly increases the lipophilicity
of a molecule, which can improve its ability to cross cell membranes and the blood-brain
barrier. [1]* Conformational Control: The steric bulk of the ortho-CF3 group can lock the
phenyl ring into a specific conformation, which can lead to higher binding affinity and
selectivity for its biological target.

Section 5: Safety and Handling

While specific toxicity data for 2-[2-(trifluoromethyl)phenyl]oxirane is not available,
compounds of this class should be handled with care. Based on data for the isomeric 2-[4-
(trifluoromethyl)phenyljoxirane, the following hazards should be assumed:[5]

o GHS Hazard Statements: May be flammable, harmful if swallowed, toxic in contact with skin,
cause skin and eye irritation, and may cause respiratory irritation. [5]* Handling Precautions:
Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Section 6: Experimental Protocols

The following protocols are representative methodologies for the synthesis and
characterization of this compound.

Protocol 6.1: Synthesis via m-CPBA Epoxidation

This protocol describes a standard laboratory-scale synthesis of racemic 2-[2-
(trifluoromethyl)phenyl]oxirane.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-
(trifluoromethyl)styrene (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

o Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

» Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise
over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
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» Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring
the consumption of the starting material by Thin Layer Chromatography (TLC).

» Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate (NaHCOs). Transfer the mixture to a separatory funnel and extract the
agueous layer twice with DCM.

e Washing: Combine the organic layers and wash sequentially with saturated NaHCOs
solution, water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using
a hexane/ethyl acetate gradient) to yield the pure oxirane.

Protocol 6.2: Characterization by *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of
deuterated chloroform (CDCIs) in an NMR tube.

o Data Acquisition: Acquire the 'H NMR spectrum on a 400 MHz or higher spectrometer.
e Analysis - Expected Signals:

o Aromatic Region (o 7.0-7.8): Look for a complex multiplet corresponding to the 4 protons
on the substituted phenyl ring.

o Oxirane Methylene Protons (CHz): Expect two distinct signals (doublet of doublets) in the
0 2.5-3.5 range, corresponding to the two diastereotopic protons on the terminal carbon of
the oxirane.

o Oxirane Methine Proton (CH): Expect one signal (a multiplet, likely a doublet of doublets)
in the & 3.5-4.0 range, corresponding to the proton on the benzylic carbon.

o Confirmation: The integration of these regions should correspond to a 4:2:1 proton ratio,
confirming the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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